molecular formula C5H4Br2N2 B1270682 2-Amino-3,6-dibromopyridine CAS No. 503425-86-3

2-Amino-3,6-dibromopyridine

Cat. No.: B1270682
CAS No.: 503425-86-3
M. Wt: 251.91 g/mol
InChI Key: JLZDECJPDYNENP-UHFFFAOYSA-N
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Description

2-Amino-3,6-dibromopyridine (2ADBP) is an organic compound that is used in various scientific and industrial applications. It is a colorless solid with a melting point of 150°C and a boiling point of 280°C. 2ADBP is a brominated pyridine derivative and has been used in a variety of applications, including synthesis of pharmaceuticals and agrochemicals, as a ligand for coordination complexes, and as a reagent in organic synthesis.

Scientific Research Applications

Synthesis and Chemical Significance

2-Amino-3,6-dibromopyridine plays a crucial role in the synthesis of bioactive natural products, medicinally important compounds, and organic materials. Due to the scarcity of efficient methods for synthesizing 6-substituted 2-aminopyridines, this compound has significant value in chemical research. It has been used as a substrate for C-C cross-coupling reactions, which are essential in organic synthesis. This compound enables the creation of diverse molecular structures, which are otherwise difficult to obtain (Bolliger, Oberholzer, & Frech, 2011).

Chemical Reactions and Properties

This compound has been studied for its reaction behavior under different conditions. For instance, the bromination of 2-aminopyridine leads to a mixture of brominated aminopyridines, including this compound. This reaction is important for understanding the formation of different isomers and their properties (Hertog & Bruin, 2010).

Catalytic Applications

The compound has been utilized in amination reactions catalyzed by palladium complexes. These reactions are significant for the selective synthesis of various aminopyridines, demonstrating the compound's utility in catalysis and synthesis (Ji, Li, & Bunnelle, 2003).

Electrocatalytic Applications

In electrocatalytic studies, this compound derivatives have been investigated for their ability to react with carbon dioxide. This research is vital for developing new methods in green chemistry and exploring sustainable chemical processes (Feng, Huang, Liu, & Wang, 2010).

Pharmaceutical and Biological Research

While the compound itself is not directly used in pharmaceuticals, its derivatives play a role in drug discovery and development. For example, 2-aminopyridine derivatives have been identified as potential prion inhibitors, suggesting the broader potential of this chemical class in medicinal chemistry (May et al., 2007).

Safety and Hazards

2-Amino-3,6-dibromopyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

3,6-dibromopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2/c6-3-1-2-4(7)9-5(3)8/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZDECJPDYNENP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361243
Record name 2-AMINO-3,6-DIBROMOPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503425-86-3
Record name 2-AMINO-3,6-DIBROMOPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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